octan-2-yl 2,2-dimethylpropanoate
Description
Octan-2-yl 2,2-dimethylpropanoate is an ester derivative of 2,2-dimethylpropanoic acid (pivalic acid) and octan-2-ol. The compound features a branched ester group (2,2-dimethylpropanoate) and a medium-chain alkyl group (octan-2-yl). This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the octyl chain and steric hindrance from the bulky pivalate moiety.
Properties
CAS No. |
62047-53-4 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
octan-2-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H26O2/c1-6-7-8-9-10-11(2)15-12(14)13(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
NOMAJVMDMJMOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octan-2-yl 2,2-dimethylpropanoate typically involves the esterification reaction between octan-2-ol and 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The general reaction is as follows:
Octan-2-ol+2,2-dimethylpropanoic acidAcid CatalystOctan-2-yl 2,2-dimethylpropanoate+Water
Industrial Production Methods
In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. The product is then purified by distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to octan-2-ol and 2,2-dimethylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Octan-2-ol and 2,2-dimethylpropanoic acid.
Reduction: Octan-2-ol and 2,2-dimethylpropanol.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Octan-2-yl 2,2-dimethylpropanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems due to its structural similarity to certain natural esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the fragrance and flavor industry for its pleasant odor.
Mechanism of Action
The mechanism of action of octan-2-yl 2,2-dimethylpropanoate in biological systems involves its hydrolysis to octan-2-ol and 2,2-dimethylpropanoic acid. These products can then interact with various molecular targets and pathways. The ester bond is susceptible to enzymatic hydrolysis by esterases, leading to the release of the alcohol and acid components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on structurally related esters of 2,2-dimethylpropanoic acid (Table 1), with comparisons based on synthesis methods, physicochemical properties, and applications.
Table 1: Key Structural Analogs of 2,2-Dimethylpropanoate Esters
Physicochemical Properties
- Volatility and Boiling Points: Methyl 2,2-dimethylpropanoate (CAS 598-98-1) has a lower boiling point due to its short alkyl chain, while octan-2-yl and tert-butyl analogs are less volatile.
- Solubility: The hydroxyl group in 4-hydroxypentyl 2,2-dimethylpropanoate increases polarity, enhancing water solubility compared to non-polar octan-2-yl or tert-butyl esters .
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